4-(3-Nitro-phenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one

CAS No.: 473826-12-9

Cat. No.: VC2840387

Molecular Formula: C10H6F3N5O3

Molecular Weight: 301.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 473826-12-9 |

|---|---|

| Molecular Formula | C10H6F3N5O3 |

| Molecular Weight | 301.18 g/mol |

| IUPAC Name | 4-[(3-nitrophenyl)diazenyl]-3-(trifluoromethyl)-1,4-dihydropyrazol-5-one |

| Standard InChI | InChI=1S/C10H6F3N5O3/c11-10(12,13)8-7(9(19)17-16-8)15-14-5-2-1-3-6(4-5)18(20)21/h1-4,7H,(H,17,19) |

| Standard InChI Key | HYNAGEZLFXNCHE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2C(=NNC2=O)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2C(=NNC2=O)C(F)(F)F |

Introduction

Chemical Identity and Properties

Structural Characteristics

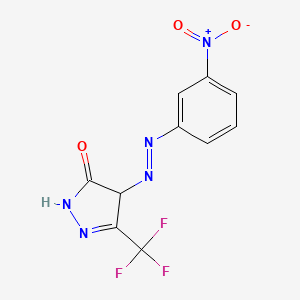

4-(3-Nitro-phenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one features a complex heterocyclic structure with several key structural elements. The compound contains a central pyrazolone ring system, which is a five-membered heterocycle with two adjacent nitrogen atoms. This pyrazolone core is substituted with a trifluoromethyl group at the 5-position, which contributes to the compound's chemical reactivity and physical properties. The 4-position of the pyrazolone ring is connected to a 3-nitrophenyl group via an azo (-N=N-) linkage, creating an extended conjugated system that likely contributes to the compound's chromophoric properties.

The IUPAC name of this compound is 4-[(3-nitrophenyl)diazenyl]-3-(trifluoromethyl)-1,4-dihydropyrazol-5-one, which precisely describes its structural features. The compound's molecular structure can be represented through various chemical identifiers, including SMILES notation (C1=CC(=CC(=C1)N+[O-])N=NC2C(=NNC2=O)C(F)(F)F) and InChI strings, which enable unambiguous computational representation of the structure.

Physical and Chemical Properties

The physical and chemical properties of 4-(3-Nitro-phenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one are influenced by its constituent functional groups. The key identifying information and physical properties of this compound are summarized in Table 1.

| Property | Value |

|---|---|

| CAS Number | 473826-12-9 |

| Molecular Formula | C10H6F3N5O3 |

| Molecular Weight | 301.18 g/mol |

| IUPAC Name | 4-[(3-nitrophenyl)diazenyl]-3-(trifluoromethyl)-1,4-dihydropyrazol-5-one |

| PubChem Compound ID | 57367194 |

| Standard InChIKey | HYNAGEZLFXNCHE-UHFFFAOYSA-N |

The presence of the trifluoromethyl group likely imparts increased lipophilicity and metabolic stability to the compound, characteristics commonly associated with fluorinated organic compounds. The nitro group on the phenyl ring would be expected to be electron-withdrawing, influencing the electronic distribution within the molecule and potentially affecting its reactivity. The azo linkage and extended conjugation in the molecule suggest potential applications as a chromophore in spectroscopic studies.

Synthesis and Characterization

Analytical Methods

Characterization of compounds like 4-(3-Nitro-phenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one typically involves a combination of analytical techniques. While specific analytical data for this compound is limited in the available literature, standard analytical approaches for similar compounds can be outlined.

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are commonly employed for purity assessment and separation. Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is crucial for structural confirmation. The observed molecular weight of 301.18 g/mol corresponds to the calculated value based on the molecular formula C10H6F3N5O3.

Nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and potentially 19F-NMR (given the presence of the trifluoromethyl group), would provide valuable information about the structural arrangement of atoms within the molecule. Studies on related pyrazole compounds have utilized NMR spectroscopy extensively for structural characterization, as evidenced by research on similar heterocyclic systems .

Spectroscopic Data

For comprehensive characterization of 4-(3-Nitro-phenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one, various spectroscopic techniques would typically be employed. Research on related pyrazolone compounds has demonstrated the utility of infrared (IR) spectroscopy for identifying functional groups, Raman spectroscopy for additional structural insights, and UV-visible spectroscopy for characterizing chromophoric properties.

In cases of related pyrazole compounds, researchers have utilized density functional theory (DFT) calculations to correlate experimental spectroscopic data with theoretical predictions, enabling detailed assignment of vibrational bands and structural confirmation. Similar approaches could be applied to this compound for comprehensive spectroscopic characterization .

X-ray crystallography, if suitable crystals can be obtained, would provide definitive information about the three-dimensional structure of the compound, including bond lengths, bond angles, and molecular packing arrangements. This technique has been successfully applied to related pyrazole derivatives for structural elucidation .

Comparative Analysis with Related Compounds

Structural Analogues

4-(3-Nitro-phenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one belongs to a broader class of pyrazolone derivatives, many of which have been studied for their chemical properties and potential applications. Structural analogues might include compounds with variations in the substituents on the pyrazolone ring, modifications of the azo linkage, or alterations in the aromatic component.

Research on related compounds, such as 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone derivatives, has explored their spectroscopic properties, nonlinear optical effects, and potential applications in various fields . Similarly, studies on pyrazole derivatives with different substituents have provided insights into the influence of structural modifications on chemical reactivity and potential biological activities.

The comparison of 4-(3-Nitro-phenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one with its structural analogues could provide valuable insights into structure-property relationships, potentially guiding the design of novel compounds with optimized properties for specific applications.

Property Comparisons

Research on similar pyrazole derivatives has utilized computational methods, including density functional theory (DFT) calculations, to investigate molecular geometries, vibrational frequencies, and electronic properties . Such computational approaches, in conjunction with experimental studies, enable detailed property comparisons and structure-property correlations.

For instance, studies on 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have investigated conformational stability and performed normal coordinate analysis through computational methods . Similar approaches could be applied to 4-(3-Nitro-phenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one for comprehensive property characterization and comparison with related compounds.

Future Research Directions

Unexplored Properties

Despite the structural information available for 4-(3-Nitro-phenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one, several aspects of this compound remain unexplored and warrant further investigation. Detailed spectroscopic characterization, including experimental determination of UV-visible, IR, and NMR spectra, would provide valuable data for structural confirmation and property assessment.

The thermal properties of the compound, including melting point, thermal stability, and potential phase transitions, represent another area for future research. Similarly, solubility characteristics in various solvents would be relevant for potential applications and processing considerations.

Computational studies, including molecular modeling and quantum chemical calculations, could provide insights into the electronic structure, reactivity patterns, and potential interactions with biological targets. Such computational approaches have been successfully applied to related pyrazole derivatives and could be extended to this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume